molecular formula C19H13N3O5 B2502680 N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide CAS No. 330677-12-8

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide

Cat. No. B2502680
CAS RN: 330677-12-8
M. Wt: 363.329
InChI Key: RVPCPOCMPLUPSO-UHFFFAOYSA-N
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Description

The compound "N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide" is a derivative of 2,4-dinitrobenzamide, which is a class of compounds that have been extensively studied for their potential use in gene-directed enzyme prodrug therapy (GDEPT) and other cancer treatment strategies. These compounds are designed to be selectively activated in hypoxic tumor cells, which are commonly found in solid tumors and are resistant to conventional therapies .

Synthesis Analysis

The synthesis of 2,4-dinitrobenzamide derivatives typically involves the reaction of suitable starting materials, such as 5-chloro-2,4-dinitrobenzoic acid, with various amines to introduce the desired amide side chain. In the context of GDEPT, these compounds are synthesized to be used as prodrugs that can be activated by specific enzymes, such as the E. coli nfsB nitroreductase, to exert cytotoxic effects selectively in cancer cells . The synthesis of related compounds, such as 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, has been described, which involves the reaction of aziridines with dinitrobenzamide precursors .

Molecular Structure Analysis

The molecular structure of 2,4-dinitrobenzamide derivatives is characterized by the presence of nitro groups that are key to their bioreductive activation. The position of these nitro groups, as well as the nature of the amide side chain, can significantly influence the reduction potential and, consequently, the cytotoxicity and selectivity of these compounds under hypoxic conditions . The crystal structure of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, has been determined, revealing details about the conformation of the rings and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 2,4-dinitrobenzamide derivatives is largely dependent on their reduction by enzymes, which leads to the formation of cytotoxic species. For example, the reduction of the 4-nitro group to the hydroxylamine and subsequent formation of reactive intermediates is a key step in the activation of these prodrugs . The reactivity of the nitrogen mustard moiety in these compounds is also influenced by nitroreduction, which can enhance their alkylating ability and cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dinitrobenzamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic behavior and therapeutic efficacy. These properties can be modulated by the introduction of different substituents on the benzamide ring or the amide side chain. The pharmacokinetics and metabolism of these compounds have been studied in animal models, revealing insights into their distribution, metabolism, and excretion . The cytotoxicity of these compounds is also influenced by their ability to form DNA cross-links and their selectivity for hypoxic cells .

Scientific Research Applications

Research Applications of Similar Compounds

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  • Analytical Methods Used in Determining Antioxidant Activity :

    • This review critically presents the most important tests used to determine the antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, among others. It emphasizes the significance of these assays in antioxidant analysis or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of “N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems.

Safety and Hazards

The safety and hazards associated with “N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide” would depend on its specific properties . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

Future Directions

The future directions for the study of “N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide” would depend on the results of initial studies and its potential applications . For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and conducting clinical trials.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-19(15-8-7-13(21(24)25)10-17(15)22(26)27)20-16-9-6-12-5-4-11-2-1-3-14(16)18(11)12/h1-3,6-10H,4-5H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCPOCMPLUPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide

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